molecular formula C11H9ClN2O B2380635 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde CAS No. 1247173-31-4

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde

Cat. No.: B2380635
CAS No.: 1247173-31-4
M. Wt: 220.66
InChI Key: ZTDCXXRIVARRJV-UHFFFAOYSA-N
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Description

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a pyrazole ring substituted with a chloro group and a methylbenzaldehyde moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization. One common method includes the reaction of 4-chloro-1H-pyrazole with 2-methylbenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is unique due to the presence of both a chloro-substituted pyrazole ring and a methylbenzaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-4-11(3-2-9(8)7-15)14-6-10(12)5-13-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDCXXRIVARRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(C=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247173-31-4
Record name 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde
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